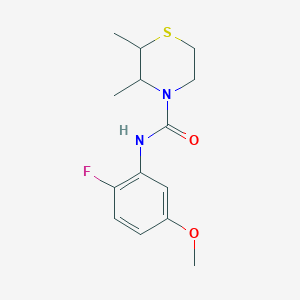![molecular formula C16H23NO B7630701 [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol](/img/structure/B7630701.png)
[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol, also known as AM1241, is a synthetic cannabinoid receptor agonist that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various medical conditions.
Mecanismo De Acción
[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol exerts its effects by binding to cannabinoid receptors in the body. Specifically, it has a high affinity for the CB2 receptor, which is primarily found in immune cells and has been implicated in pain and inflammation. By activating the CB2 receptor, [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol can reduce pain and inflammation.
Biochemical and Physiological Effects:
[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory effects, [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol has been shown to have anti-tumor effects, making it a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol in lab experiments is its high selectivity for the CB2 receptor. This allows researchers to specifically target the CB2 receptor without affecting other receptors in the body. Additionally, [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol has been shown to have good pharmacokinetic properties, making it suitable for use in animal models.
One limitation of using [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol in lab experiments is its relatively short half-life. This can make it difficult to maintain a consistent level of [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol in the body over an extended period of time. Additionally, the effects of [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
Direcciones Futuras
There are several future directions for research on [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol. One area of interest is in the development of novel analogs of [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol with improved pharmacokinetic properties. Additionally, researchers are interested in exploring the potential of [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol for the treatment of other medical conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for further research on the safety and efficacy of [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol in humans, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol involves several steps, including the reaction of 2,3-dihydro-1H-indene with methyl lithium, followed by the reaction of the resulting compound with cyclopentanone. The final step involves the reduction of the ketone group to yield the desired product. This synthesis method has been optimized to yield high purity and high yield of [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol.
Aplicaciones Científicas De Investigación
[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of chronic pain. Studies have shown that [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol can alleviate pain in animal models of neuropathic and inflammatory pain. Additionally, [2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.
Propiedades
IUPAC Name |
[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16(11-18)8-4-7-15(16)17-14-9-12-5-2-3-6-13(12)10-14/h2-3,5-6,14-15,17-18H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUGGFUQZCLTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NC2CC3=CC=CC=C3C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methylcyclopentyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)


![3-[4-(Cyclobutanecarbonylamino)phenyl]propanoic acid](/img/structure/B7630656.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(4,5-dimethylfuran-2-yl)methanone](/img/structure/B7630662.png)
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(5-ethyl-4-methylfuran-2-yl)methanone](/img/structure/B7630667.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrimidin-4-one](/img/structure/B7630683.png)
![N-[3-[(1-ethylcyclopentyl)methylcarbamoylamino]propyl]acetamide](/img/structure/B7630685.png)

![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)

![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)